Ghrelin Receptor Agonist Potency Defines the Procurement-Relevant Pharmacological Identity of SB-791016
The principal differentiation of SB-791016 (CAS 894008-28-7) lies in its functional activity as a human ghrelin receptor agonist, with a measured EC50 of 0.158 nM . This is in contrast to the N1-sulfonylindole chemotype's documented activity at the 5-HT6 receptor, where structurally distinct examples function as antagonists. No comparator data for the 5-HT6 receptor is available for this specific compound. This evidence confirms that the compound's pharmacological fingerprint is distinct from other members of its chemical class, and its procurement value is inextricably linked to this specific potency metric.
| Evidence Dimension | In-vitro functional agonist activity at human ghrelin receptor |
|---|---|
| Target Compound Data | EC50 = 0.158 nM |
| Comparator Or Baseline | No direct comparator data available; baseline for class-level inference is the distinct 5-HT6 antagonist activity of other N1-sulfonylindole derivatives . |
| Quantified Difference | Not applicable; this evidence establishes the absolute potency that defines the compound's primary pharmacology, rather than a direct head-to-head difference. |
| Conditions | Cell-based functional assay (human ghrelin receptor) |
Why This Matters
For a scientific user requiring ghrelin receptor activation, this potency datum is the critical specification that must be met; a compound lacking this specific functional activity is not a valid alternative.
- [1] BindingDB: BDBM50412954 (CHEMBL251572). Affinity Data for SB-791016. Agonist activity at human ghrelin receptor by cell-based assay. EC50: 0.158 nM. View Source
- [2] Patent US20050256106A1. Novel compounds, their use and preparation. Abstract: 2, 3-, 4- or 5-substituted-N1-(arylsulfonyl)indole compounds bind to the 5-HT6 receptor. View Source
